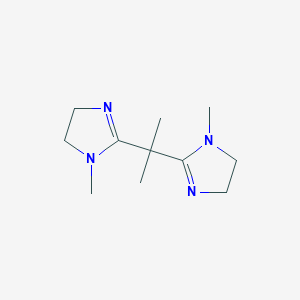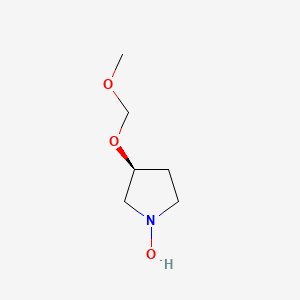
N-(4-butylpyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylpyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide group attached to a pyridine ring, which is further substituted with a butyl group at the 4-position. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylpyridin-3-yl)benzamide can be achieved through the direct condensation of 4-butyl-3-aminopyridine with benzoic acid or its derivatives. This reaction typically requires a condensing agent such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported to enhance the efficiency and yield of the reaction . This method is considered green and eco-friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylpyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-butylpyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-κB activation and induce apoptosis through separate mechanisms . The compound may inhibit the breakdown of IκB, thereby preventing NF-κB activation, which is crucial for cell survival and proliferation. Additionally, it may induce apoptosis by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its role as an activator of hypoxia-inducible factor 1 (HIF-1) pathways.
Substituted N-phenylpyrazine-2-carboxamides: Evaluated for their anti-mycobacterial activity.
Uniqueness
N-(4-butylpyridin-3-yl)benzamide stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the pyridine ring offers versatility for further functionalization and derivatization, making it a valuable compound for various applications.
Properties
CAS No. |
764654-37-7 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(4-butylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O/c1-2-3-7-13-10-11-17-12-15(13)18-16(19)14-8-5-4-6-9-14/h4-6,8-12H,2-3,7H2,1H3,(H,18,19) |
InChI Key |
RNBSPBYBMUUXPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
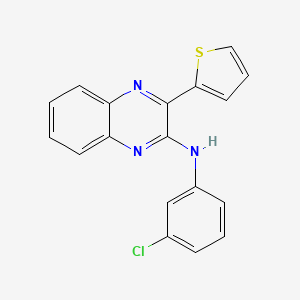
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
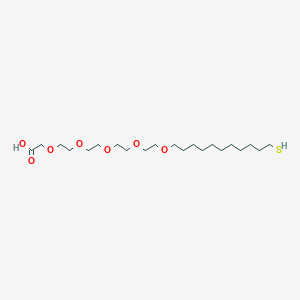
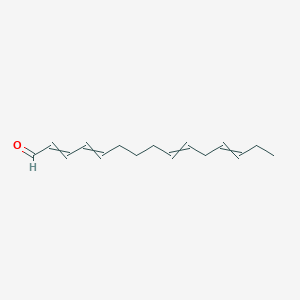
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
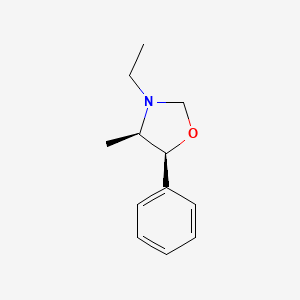
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)

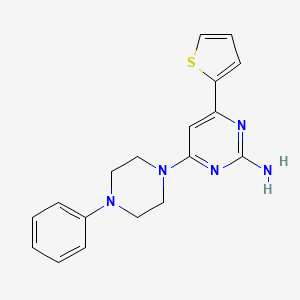
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)
![3-(3,4-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14211632.png)
